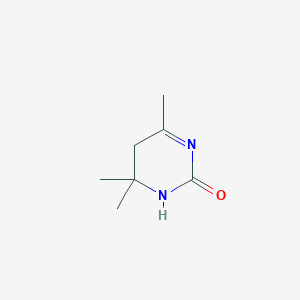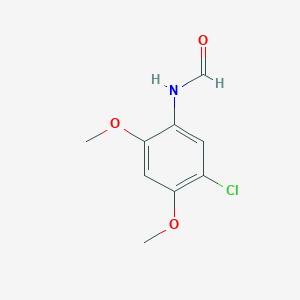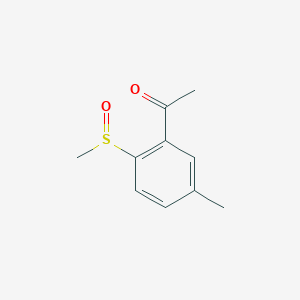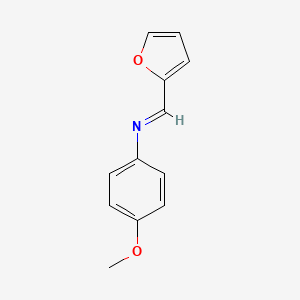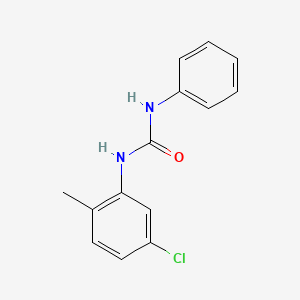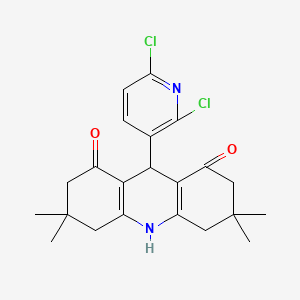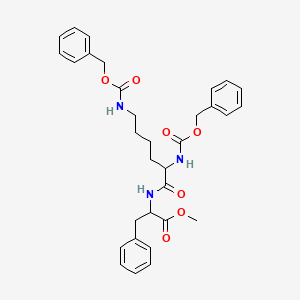
N,N'-Bis(carbobenzyloxy)lysylphenylalanine methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(carbobenzyloxy)lysylphenylalanine methyl ester typically involves the protection of lysine and phenylalanine residues with carbobenzyloxy (Cbz) groups. The esterification of the carboxyl group of phenylalanine with methanol is also a crucial step. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like N,N-dimethylaminopyridine (DMAP) to facilitate the formation of peptide bonds .
Industrial Production Methods
While specific industrial production methods for N,N’-Bis(carbobenzyloxy)lysylphenylalanine methyl ester are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods often employ automated peptide synthesizers and high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(carbobenzyloxy)lysylphenylalanine methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.
Deprotection: The carbobenzyloxy (Cbz) groups can be removed using hydrogenation or acidic conditions to yield the free amine groups.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Deprotection: Hydrogenation using palladium on carbon (Pd/C) or treatment with trifluoroacetic acid (TFA) are common methods.
Major Products Formed
Hydrolysis: Results in the formation of lysine and phenylalanine derivatives.
Deprotection: Yields free lysine and phenylalanine residues.
Scientific Research Applications
N,N’-Bis(carbobenzyloxy)lysylphenylalanine methyl ester has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and cleavage.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive peptides.
Industry: Utilized in the development of novel materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N,N’-Bis(carbobenzyloxy)lysylphenylalanine methyl ester primarily involves its role as a protected peptide. The carbobenzyloxy groups protect the amine functionalities of lysine, preventing unwanted side reactions during peptide synthesis. Upon deprotection, the free amine groups can participate in further chemical reactions, enabling the formation of complex peptide structures .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(carbobenzyloxy)lysylvaline methyl ester
- N,N’-Bis(carbobenzyloxy)lysylglycylglycine methyl ester
- N,N’-Bis(carbobenzyloxy)lysyltyrosine methyl ester
Uniqueness
N,N’-Bis(carbobenzyloxy)lysylphenylalanine methyl ester is unique due to the presence of the phenylalanine residue, which imparts specific chemical and biological properties. The aromatic side chain of phenylalanine can engage in π-π interactions and hydrophobic interactions, making this compound particularly useful in studying protein folding and stability .
Properties
CAS No. |
33857-83-9 |
|---|---|
Molecular Formula |
C32H37N3O7 |
Molecular Weight |
575.7 g/mol |
IUPAC Name |
methyl 2-[2,6-bis(phenylmethoxycarbonylamino)hexanoylamino]-3-phenylpropanoate |
InChI |
InChI=1S/C32H37N3O7/c1-40-30(37)28(21-24-13-5-2-6-14-24)34-29(36)27(35-32(39)42-23-26-17-9-4-10-18-26)19-11-12-20-33-31(38)41-22-25-15-7-3-8-16-25/h2-10,13-18,27-28H,11-12,19-23H2,1H3,(H,33,38)(H,34,36)(H,35,39) |
InChI Key |
DZYKZAAHHBDWBC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



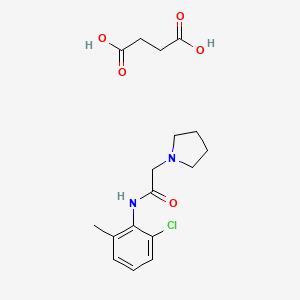
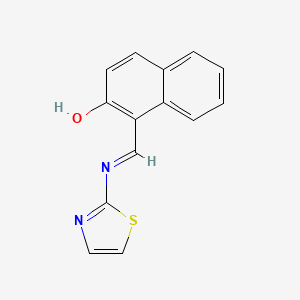
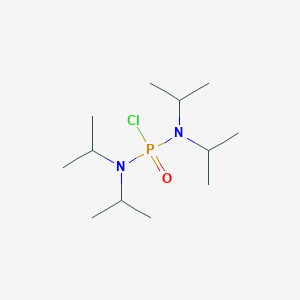
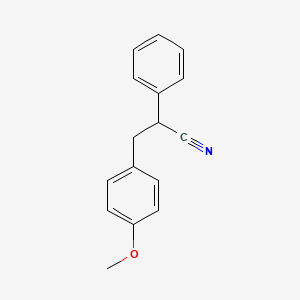
![Ethanamine, N,N-dimethyl-2-[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]-](/img/structure/B11956109.png)
